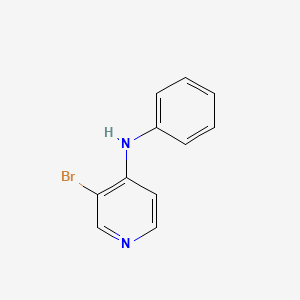

Methyl 3-(pyridin-3-yl)but-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

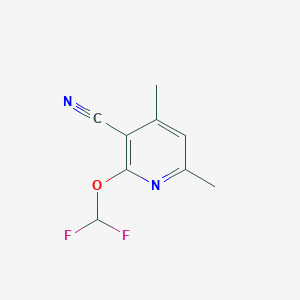

“Methyl 3-(pyridin-3-yl)but-2-enoate” is a chemical compound with the molecular formula C10H11NO2. It has a molecular weight of 177.20 . This compound is commonly used in chemistry and pharmaceutical research.

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 177.20 . The boiling point and other physical properties are not explicitly mentioned in the search results.Scientific Research Applications

Synthesis of Highly Functionalised Isoxazoles

Methyl 3-(pyridin-3-yl)but-2-enoate serves as a precursor in the synthesis of highly functionalised isoxazoles. The compound undergoes a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide to create a scaffold useful for generating diverse isoxazole derivatives. This process highlights the compound's utility in synthesizing complex isoxazole-annulated heterocycles with potential applications in material science and pharmaceuticals (Ruano, Fajardo, & Martín, 2005).

Creation of Polysubstituted Pyridines

The compound also finds application in the synthesis of polysubstituted pyridines, a class of compounds with broad relevance in drug development and organic electronics. By reacting with cyanothioacetamide, cyanoacetamide, or 2-amino-1,3,3-tricyanoprop-1-ene under specific conditions, it facilitates the formation of complex pyridine structures. This method extends to the synthesis of bicyclic and tricyclic systems, demonstrating the compound's versatility in organic synthesis (Abu-shanab et al., 1994).

Annulation Reactions for Tetrahydropyridines

In another application, this compound undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This reaction produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. The process exemplifies the compound's role in creating complex nitrogen-containing heterocycles, critical in medicinal chemistry and agrochemical research (Zhu, Lan, & Kwon, 2003).

Catalytic Hydroesterification

This compound is also involved in the catalytic hydroesterification of butadiene to produce methyl 3-pentenoate, a process catalyzed by cobalt carbonyl in the presence of a pyridine base. This reaction is significant in industrial chemistry for producing esters used as intermediates in the synthesis of polymers, fragrances, and pharmaceuticals (Matsuda, 1973).

Properties

IUPAC Name |

methyl (E)-3-pyridin-3-ylbut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(6-10(12)13-2)9-4-3-5-11-7-9/h3-7H,1-2H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNHYWWOIPJWNW-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2598324.png)

![tert-butyl N-[2-(2-methylpropyl)-3-oxopropyl]carbamate](/img/structure/B2598328.png)

![2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2598329.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)

![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)

![2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2598338.png)